molecular formula C11H15N3O4S B14451873 N~2~-(Benzenesulfonyl)-L-glutamamide CAS No. 77868-08-7

N~2~-(Benzenesulfonyl)-L-glutamamide

Cat. No.: B14451873
CAS No.: 77868-08-7
M. Wt: 285.32 g/mol
InChI Key: HVUNEICOGCOCHG-VIFPVBQESA-N
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Description

N²-(Benzenesulfonyl)-L-glutamamide is a synthetic compound characterized by a benzenesulfonyl group attached to the α-amino group of L-glutamic acid, forming an amide linkage. This structural motif places it within a broader class of benzenesulfonamide derivatives, which are widely studied for their bioactivity, including roles as enzyme inhibitors, antibacterial agents, and anti-inflammatory compounds. The benzenesulfonyl moiety enhances metabolic stability and modulates solubility, while the glutamamide backbone may contribute to interactions with biological targets, such as receptors or enzymes involved in amino acid metabolism .

These studies highlight the importance of substituent groups, linker length, and stereochemistry in determining pharmacological and physicochemical properties .

Properties

CAS No.

77868-08-7

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

(2S)-2-(benzenesulfonamido)pentanediamide

InChI

InChI=1S/C11H15N3O4S/c12-10(15)7-6-9(11(13)16)14-19(17,18)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H2,13,16)/t9-/m0/s1

InChI Key

HVUNEICOGCOCHG-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Benzenesulfonyl)-L-glutamamide typically involves the reaction of L-glutamic acid with benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N2-(Benzenesulfonyl)-L-glutamamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

N~2~-(Benzenesulfonyl)-L-glutamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N2-(Benzenesulfonyl)-L-glutamamide include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .

Scientific Research Applications

N~2~-(Benzenesulfonyl)-L-glutamamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-(Benzenesulfonyl)-L-glutamamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological Profiles

Table 1: Comparison of Select Benzenesulfonyl Analogues
Compound Name Key Structural Features Biological Activity Synthesis Yield Stability/Solubility References
N²-(Benzenesulfonyl)-L-glutamamide L-Glutamamide backbone, no substituents Hypothesized: Amino acid metabolism modulation N/A Moderate solubility (amide)
5-Chloro-2-methoxy-N-(4-(4-(N-methylsulfamoyl)phenyl)butyl)-benzamide (28) Chloro, methoxy, butyl linker NLRP3 inflammasome inhibition (IC₅₀: ~0.5 µM) 84% High lipophilicity
Benzenesulfonyl ciprofloxacin derivatives (e.g., 5i–k) Ciprofloxacin core + benzenesulfonyl Antibacterial (MIC: 1–4 µg/mL for B. subtilis) 37–73% Enhanced stability vs. parent
6-O-Benzenesulfonyl methyl glucopyranoside (2) Carbohydrate core + sulfonyl Antibacterial (Gram-negative preference) Not reported Polar, water-soluble
Key Findings:
  • Antibacterial Activity: Benzenesulfonyl derivatives of ciprofloxacin () demonstrated improved activity against ciprofloxacin-resistant P. aeruginosa, suggesting that the sulfonyl group mitigates resistance mechanisms. N²-(Benzenesulfonyl)-L-glutamamide’s glutamamide moiety may instead target bacterial amino acid transporters or enzymes .
  • Anti-inflammatory Potential: Compound 28 () showed potent NLRP3 inhibition, attributed to its chloro and methoxy substituents. The absence of these groups in the target compound may redirect its activity toward other inflammatory pathways, such as glutamate-mediated signaling .
  • Environmental Persistence : Analogues like N'-(benzenesulfonyl)-2,2,3,3,3-pentafluoropropanimidohydrazide () were detected in biosolids, indicating environmental stability. The glutamamide group in the target compound may enhance biodegradability due to its peptide-like structure .

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